

# A Comparative Environmental Impact Assessment: Diundecyl Phthalate vs. Diisononyl Phthalate

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A detailed guide for researchers, scientists, and drug development professionals on the environmental fate and ecotoxicological profiles of **Diundecyl phthalate** (DUP) and Di-isononyl phthalate (DINP).

This guide provides a comprehensive comparison of the environmental impacts of two high molecular weight phthalate esters, **Diundecyl phthalate** (DUP) and Di-isononyl phthalate (DINP). Both are utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Understanding their environmental behavior is crucial for risk assessment and the development of safer alternatives in pharmaceutical and other sensitive applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.

# **Executive Summary**

**Diundecyl phthalate** (DUP) and Di-isononyl phthalate (DINP) are members of the high molecular weight phthalate ester category. Generally, higher molecular weight phthalates exhibit lower water solubility and bioavailability, leading to a different environmental profile compared to their lower molecular weight counterparts. While DINP has been extensively studied and regulated, data for DUP is less comprehensive. This guide compiles available data to facilitate a comparative assessment.



Overall, both DUP and DINP are characterized by low water solubility and a tendency to adsorb to organic matter in soil and sediment. DINP is considered readily biodegradable under most aquatic and terrestrial environments.[1] While specific biodegradation data for DUP in soil is limited, studies in aquatic environments suggest it is also biodegradable, although potentially at a slower rate than lower molecular weight phthalates. The bioaccumulation potential for both substances is generally considered low. In terms of ecotoxicity, both phthalates demonstrate low acute toxicity to aquatic organisms. However, concerns regarding their endocrine-disrupting potential persist, with studies indicating possible interference with hormonal signaling pathways in aquatic life.

## **Data Presentation: Quantitative Comparison**

The following tables summarize the key environmental fate and ecotoxicity data for DUP and DINP.

Table 1: Environmental Fate of **Diundecyl Phthalate** (DUP) vs. Di-isononyl Phthalate (DINP)



Parameter	Diundecyl Phthalate (DUP)	Di-isononyl Phthalate (DINP)
Biodegradation		
Aerobic Biodegradation in Water	Half-life of 2.5 weeks in a river die-away test.[2] >99% primary degradation and 76% ultimate degradation (CO2 evolution) after 28 days in an acclimated shake flask test.[3]	Readily biodegradable; 57% to 84% ultimate biodegradation after 28 days in water.[1] Half-life of 10.3 days reported in one study.[1]
Aerobic Biodegradation in Soil	Data not readily available. Expected to biodegrade.	Considered readily biodegradable.[1]
Bioaccumulation		
Bioconcentration Factor (BCF) in Fish	Estimated BCF of 3, suggesting low potential for bioconcentration.[3]	Experimentally derived BCF of 1844 for molluscs.[4] Not considered bioaccumulative in fish in the water column.[1]
Physical-Chemical Properties		
Water Solubility	1.11 mg/L at 20°C[5]	<0.001 mg/L[6]
Log Koc (Soil Organic Carbon- Water Partitioning Coefficient)	Estimated at 7.7 x 10 <sup>6</sup> , indicating no mobility in soil.[2]	High affinity for sorption to organic carbon in soil and sediment.[1]

Table 2: Aquatic Ecotoxicity of **Diundecyl Phthalate** (DUP) vs. Di-isononyl Phthalate (DINP)



Organism	Endpoint	Diundecyl Phthalate (DUP)	Di-isononyl Phthalate (DINP)
Algae	96-hour EC₅o	>0.05 mg/L	No effects observed at concentrations up to and exceeding water solubility.[7]
Invertebrates (Daphnia magna)	48-hour LC₅o	>0.05 mg/L	No effects observed in acute exposure studies.[7]
21-day NOEC	0.052 mg/L	LOEC = 0.089 mg/L, NOEC = 0.034 mg/L (effects may be due to physical entrapment). [6]	
Fish (Lepomis macrochirus)	96-hour LC₅o	>730 μg/L[2]	No effects observed in acute exposure studies.[7]

# **Signaling Pathways and Endocrine Disruption**

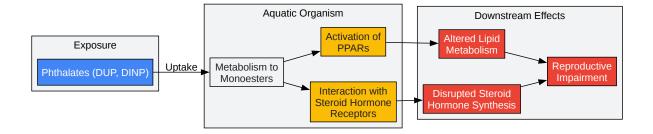
Phthalates are known for their potential to act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. The primary mechanism of concern is their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), and their potential to interfere with steroid hormone signaling.

**Diundecyl Phthalate** (DUP): As a high molecular weight phthalate, DUP is expected to have a lower potential for endocrine disruption compared to some lower molecular weight phthalates. However, like other phthalates, its metabolites can potentially interact with PPARs, which are involved in lipid metabolism and can influence reproductive processes.[8]

Di-isononyl Phthalate (DINP): Studies have shown that DINP can affect the endocrine system of fish. For instance, in male gilthead sea bream, DINP exposure was found to decrease plasma levels of 11-ketotestosterone, the main active androgen in fish, while increasing 17β-



estradiol levels.[6] It has also been shown to activate PPAR:RXR signaling pathways in sea bream hepatocytes, leading to changes in lipid homeostasis.[9]



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Phthalate Endocrine Disruption Pathway

### **Experimental Protocols**

The following sections detail the methodologies for key experiments cited in the environmental assessment of phthalates, based on OECD guidelines.

### **Biodegradation Assessment (OECD 301)**

The ready biodegradability of a chemical is determined using one of the six methods described in OECD Guideline 301. The CO<sub>2</sub> Evolution Test (OECD 301B) is commonly used.

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[10]
- Procedure:
  - A known concentration of the test substance is added to a mineral medium inoculated with a microbial population.
  - The mixture is aerated with CO<sub>2</sub>-free air.

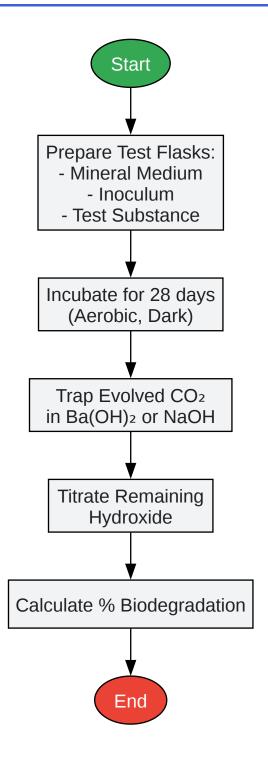






- The CO<sub>2</sub> produced during microbial respiration is trapped in a solution of barium or sodium hydroxide.[11]
- The amount of CO<sub>2</sub> produced is determined by titrating the remaining hydroxide.[11]
- The test typically lasts for 28 days.[10]
- Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO<sub>2</sub> produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
   [12]





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OECD 301B Biodegradation Workflow

# **Bioaccumulation Assessment (OECD 305)**

The potential for a chemical to accumulate in aquatic organisms is assessed using the OECD Guideline 305, typically with fish.



Principle: The test consists of two phases: an uptake phase where fish are exposed to the
test substance, and a depuration phase where they are transferred to a clean environment.
 [13]

#### Procedure:

- Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period (e.g., 28 days).[14]
- Water and fish samples are taken at regular intervals to measure the concentration of the test substance.
- Depuration Phase: The remaining fish are transferred to a medium free of the test substance.
- Fish are sampled at intervals to measure the decrease in the concentration of the test substance.
- Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.[15]

### **Aquatic Toxicity Testing**

Algae Growth Inhibition Test (OECD 201)

- Principle: Exponentially growing cultures of a selected species of green algae are exposed to the test substance in a nutrient-rich medium for 72 hours.[16]
- Procedure:
  - Prepare a series of test solutions with different concentrations of the substance.
  - Inoculate each solution with a low density of algal cells.
  - Incubate under constant illumination and temperature.
  - Measure algal growth (e.g., by cell counts) at 24, 48, and 72 hours.



• Endpoint: The EC<sub>50</sub>, the concentration that causes a 50% reduction in algal growth rate or yield compared to the control, is determined.[7]

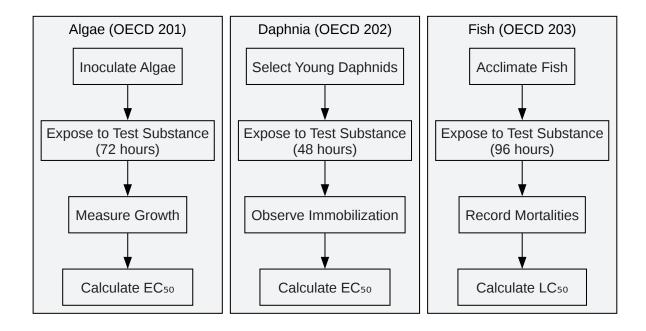
Daphnia sp. Acute Immobilisation Test (OECD 202)

- Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[6]
- Procedure:
  - Place a set number of daphnids into test chambers containing different concentrations of the test substance.
  - Incubate at a constant temperature for 48 hours.
  - Observe the daphnids at 24 and 48 hours for immobilization (i.e., they are unable to swim).[17]
- Endpoint: The EC<sub>50</sub>, the concentration that causes immobilization in 50% of the daphnids after 48 hours, is calculated.[9]

Fish Acute Toxicity Test (OECD 203)

- Principle: Fish of a recommended species are exposed to the test substance for a period of 96 hours.[18]
- Procedure:
  - Place fish in test tanks containing a range of concentrations of the test substance.
  - Maintain the test conditions (e.g., temperature, pH, oxygen) within a narrow range.
  - Record mortalities at 24, 48, 72, and 96 hours.[19]
- Endpoint: The LC<sub>50</sub>, the concentration that is lethal to 50% of the fish within the 96-hour exposure period, is determined.[20]





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**Aquatic Toxicity Testing Workflows** 

### Conclusion

This comparative guide indicates that both **Diundecyl phthalate** and Di-isononyl phthalate are high molecular weight phthalates with low water solubility, which limits their bioavailability and, consequently, their acute ecotoxicity. DINP is generally considered readily biodegradable. While specific data for DUP is less abundant, available information suggests a similar, though potentially slower, degradation profile. The primary environmental concern for these, and other phthalates, lies in their potential for endocrine disruption, even at low concentrations. The activation of PPARs and interference with steroid hormone pathways are key mechanisms of toxic action that can lead to adverse reproductive and developmental effects in aquatic organisms. For professionals in drug development and other fields requiring high safety standards, a thorough evaluation of these potential long-term effects is crucial when considering the use of these plasticizers. Further research is warranted to fill the data gaps for DUP to enable a more complete and direct comparison with DINP.



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